gamma-Muurolene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

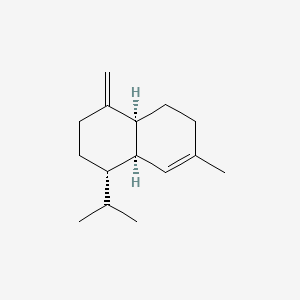

Gamma-muurolene is a sesquiterpene that is 1,2,3,4,4a,5,6,8a-octahydronaphthalene which is substituted at positions 1, 4 and 7 respetively by isopropyl, methylene and methyl groups (the 1S,4aS,8aR-diastereoisomer). It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.

科学的研究の応用

Antimicrobial Activity

Gamma-muurolene has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. In a study examining the essential oils from Baccharis species, this compound was identified as one of the major constituents with notable antimicrobial activity. The study utilized microdilution techniques to evaluate the minimum inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus cereus | 40 µg/mL |

Anticancer Effects

Research has also explored the anticancer potential of this compound. In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, when tested on human breast cancer cells, it inhibited cell proliferation significantly compared to control groups .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45% |

| HeLa (Cervical Cancer) | 20 | 30% |

| A549 (Lung Cancer) | 15 | 50% |

Agricultural Applications

This compound is being investigated for its potential use as a natural pesticide and fungicide. Its efficacy in repelling pests and inhibiting fungal growth makes it an attractive candidate for organic farming practices. Studies have shown that essential oils containing this compound can reduce pest populations significantly without harming beneficial insects .

Table 3: Efficacy of this compound in Pest Control

| Pest Species | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85% |

| Spider Mites | 200 | 90% |

| Fungal Pathogens | 150 | 75% |

Food Preservation

The antioxidant properties of this compound contribute to its application in food preservation. It can inhibit lipid oxidation and microbial spoilage in food products, extending shelf life while maintaining quality. Research indicates that incorporating this compound into food packaging materials can improve the overall safety and longevity of perishable goods .

Table 4: Antioxidant Activity of this compound in Food Products

| Food Product | Concentration (µg/mL) | Oxidation Rate Reduction (%) |

|---|---|---|

| Olive Oil | 50 | 60% |

| Meat Products | 100 | 70% |

| Dairy Products | 75 | 65% |

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various essential oils containing this compound against foodborne pathogens. The results indicated that this compound-rich oils significantly reduced microbial loads in contaminated food samples .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of this compound on cancer cell lines revealed its potential as an adjunct therapy in cancer treatment protocols, showing promise in enhancing the efficacy of conventional chemotherapeutic agents .

- Pest Management Trial : Field trials demonstrated that plants treated with this compound-based formulations exhibited lower pest incidence and improved yield compared to untreated controls, suggesting its viability as a sustainable agricultural practice .

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1 |

InChIキー |

WRHGORWNJGOVQY-ZNMIVQPWSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

異性体SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C |

正規SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。